molecular formula C7H8ClN3O B2646565 6-chloro-N-ethylpyridazine-3-carboxamide CAS No. 1178402-48-6

6-chloro-N-ethylpyridazine-3-carboxamide

Cat. No.: B2646565
CAS No.: 1178402-48-6
M. Wt: 185.61
InChI Key: ZDSUIAKOLYRNLN-UHFFFAOYSA-N
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Description

6-Chloro-N-ethylpyridazine-3-carboxamide is a pyridazine derivative characterized by a chloro substituent at position 6 and an ethyl carboxamide group at position 3 of the pyridazine ring. The compound serves as a key intermediate in synthesizing substituted pyridazine derivatives, particularly in medicinal chemistry for exploring enzyme inhibitors or anticancer agents .

Properties

IUPAC Name

6-chloro-N-ethylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-2-9-7(12)5-3-4-6(8)11-10-5/h3-4H,2H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSUIAKOLYRNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine Derivatives

Compound Name Substituents (Position 3/6) Molecular Formula Key Features Reference
6-Chloro-N-ethylpyridazine-3-carboxamide Cl (6), Ethyl carboxamide (3) C₇H₈ClN₃O High reactivity at carboxamide
6-Chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide Cl (6), Hydroxyethyl carboxamide (3) C₇H₈ClN₃O₂ Enhanced solubility due to -OH
6-Chloro-N-methylpyridazin-3-amine Cl (6), Methylamine (3) C₅H₆ClN₃ Smaller alkyl chain; basic amine
6-Chloropyridazine-3-carboxylic acid Cl (6), COOH (3) C₅H₃ClN₂O₂ Acidic carboxyl group

Key Observations :

  • Ethyl vs. Hydroxyethyl Carboxamide : The hydroxyethyl analog (CID 54390932) exhibits improved water solubility due to the hydroxyl group, making it more suitable for aqueous-phase reactions or biological assays compared to the ethyl variant .
  • Carboxamide vs.
  • Ethyl vs. Methylamine : The methylamine derivative (6-chloro-N-methylpyridazin-3-amine) lacks the carbonyl group, resulting in a lower molecular weight (143.57 g/mol) and distinct solubility/stability profiles .

Key Insights :

  • The methoxycarbonyl group in methyl 6-chloro-3-pyridazinecarboxylate (precursor to carboxamides) shows higher reactivity toward N-nucleophiles than the 6-chloro substituent, enabling selective functionalization for drug discovery .

Critical Analysis :

  • The ethyl carboxamide group in this compound is likely synthesized via nucleophilic substitution of methyl 6-chloro-3-pyridazinecarboxylate (1) with ethylamine, leveraging the methoxycarbonyl group’s reactivity .
  • Substituents like trifluoromethyl (e.g., compound 11k) require multistep synthesis, resulting in lower yields (38–48%) compared to simpler alkylamino derivatives .

Biological Activity

6-Chloro-N-ethylpyridazine-3-carboxamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

  • IUPAC Name : this compound
  • Molecular Formula : C7H8ClN3O
  • Molecular Weight : 185.61 g/mol
  • CAS Number : 1178402-48-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, although the precise mechanisms remain under investigation .

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including this compound, show significant antimicrobial activity. For instance, a study on related compounds demonstrated their effectiveness as urease inhibitors, with IC50 values indicating potent inhibition . The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances the inhibitory effects against microbial enzymes.

Anticancer Properties

In vitro studies have highlighted the potential anticancer properties of pyridazine derivatives. For example, compounds structurally similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation . Further research is needed to elucidate the specific pathways involved in these anticancer effects.

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobialTBD
RX-6 (related compound)Urease Inhibition1.07 ± 0.043
RX-7 (related compound)Urease Inhibition2.18 ± 0.058
Pyridazine DerivativeCancer Cell ProliferationTBD

Case Studies

  • Urease Inhibition Study :
    A comparative study on various pyridine carboxamide derivatives revealed that certain substitutions significantly enhance urease inhibition. The most potent inhibitor among synthesized derivatives had an IC50 value of 1.07 µM, showcasing the potential for further development in treating urease-related infections .
  • Anticancer Efficacy :
    A series of pyridazine derivatives were tested against breast cancer cell lines, with results indicating that modifications at the 3-position significantly impacted cell viability and proliferation rates. These findings suggest that structural variations can lead to enhanced anticancer activity .

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